molecular formula C8H9F2NO2 B13605870 (r)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol

(r)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol

Cat. No.: B13605870
M. Wt: 189.16 g/mol
InChI Key: NSKPQRXMWXSBBM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyethyl group, and two fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenol Ring: The phenol ring with fluorine substituents is prepared through electrophilic aromatic substitution reactions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, often using ethylene oxide as a reagent.

    Amination: The amino group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

In industrial settings, the production of ®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while substitution of the fluorine atoms can introduce various functional groups onto the phenol ring.

Scientific Research Applications

®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-Amino-2-hydroxyethyl)phosphonic acid: Similar in structure but contains a phosphonic acid group instead of a phenol ring.

    2-(1-Amino-2-hydroxyethyl)phenol: Lacks the fluorine substituents on the phenol ring.

Uniqueness

®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol is unique due to the presence of both the hydroxyethyl and amino groups, as well as the fluorine atoms on the phenol ring

Properties

Molecular Formula

C8H9F2NO2

Molecular Weight

189.16 g/mol

IUPAC Name

2-[(1R)-1-amino-2-hydroxyethyl]-4,6-difluorophenol

InChI

InChI=1S/C8H9F2NO2/c9-4-1-5(7(11)3-12)8(13)6(10)2-4/h1-2,7,12-13H,3,11H2/t7-/m0/s1

InChI Key

NSKPQRXMWXSBBM-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C(=C1[C@H](CO)N)O)F)F

Canonical SMILES

C1=C(C=C(C(=C1C(CO)N)O)F)F

Origin of Product

United States

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